molecular formula C12H9BrN2O3S2 B12478667 4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12478667
M. Wt: 373.2 g/mol
InChI Key: DBGDKPRCRYCMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that features a quinoxaline core substituted with a bromothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Bromothiophene Sulfonyl Group: This step involves the sulfonylation of the quinoxaline core with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine
  • 4-[(5-bromothiophen-2-yl)sulfonyl]piperidine

Uniqueness

4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C12H9BrN2O3S2

Molecular Weight

373.2 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H9BrN2O3S2/c13-10-5-6-12(19-10)20(17,18)15-7-11(16)14-8-3-1-2-4-9(8)15/h1-6H,7H2,(H,14,16)

InChI Key

DBGDKPRCRYCMFF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.